Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate
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Overview
Description
Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate: is a chemical compound with the molecular formula C14H18N2O2 It is a derivative of carbamate and features a bicyclic structure that includes a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopropanation of Maleimides: One common method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.
Base-Promoted Intramolecular Addition: Another method involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its unique structure.
Medicine:
Drug Development: Investigated for its potential therapeutic effects in medicinal chemistry.
Industry:
Material Science:
Mechanism of Action
The exact mechanism of action for Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate is not well-documented. its structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or enzymes.
Comparison with Similar Compounds
Tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate: This compound is similar in structure but includes a tert-butyl group instead of a benzyl group.
{3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl}methanamine dihydrochloride: Another similar compound with a methanamine group instead of a carbamate group.
Uniqueness:
Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate: is unique due to its specific bicyclic structure and the presence of both benzyl and carbamate groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
benzyl N-(3-azabicyclo[3.1.0]hexan-6-ylmethyl)carbamate |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-9-10-4-2-1-3-5-10)16-8-13-11-6-15-7-12(11)13/h1-5,11-13,15H,6-9H2,(H,16,17) |
InChI Key |
FLTWKOSMDPKBJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2CNC(=O)OCC3=CC=CC=C3)CN1 |
Origin of Product |
United States |
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